

# Structure-Activity Relationship (SAR) Studies of Glycyrrhizic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Authored for: Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Glycyrrhizic acid (GL), a triterpenoid saponin from licorice root (Glycyrrhiza species), and its primary active metabolite, 18β-glycyrrhetinic acid (GA), are renowned for a wide spectrum of pharmacological activities.[1][2][3] These include potent anti-inflammatory, antiviral, anticancer, and hepatoprotective effects.[1][4] However, limitations such as poor bioavailability and adverse effects like pseudoaldosteronism have spurred extensive research into their structural modification.[1][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of glycyrrhizic acid and its derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to aid in the rational design of novel therapeutic agents.

### **Core Chemical Structures**

The therapeutic potential of glycyrrhizic acid is intrinsically linked to its unique chemical architecture. GL consists of a hydrophobic pentacyclic triterpenoid aglycone (glycyrrhetinic acid) linked to a hydrophilic chain of two glucuronic acid molecules at the C-3 position. The primary sites for chemical modification to modulate biological activity are:

- C-3 Position: The site of the hydroxyl group where the disaccharide is attached.
- C-11 Position: Features a critical keto group.



- C-30 Position: A terminal carboxylic acid group.
- Glucuronic Acid Moieties: The carboxyl and hydroxyl groups on the sugar chains.

Modifications at these sites, particularly at the C-30 carboxyl group and the sugar chain, have yielded derivatives with significantly altered potency and selectivity.[2][4]

# Structure-Activity Relationships and Pharmacological Profile

The diverse biological activities of GL and its derivatives are a direct consequence of specific structural features. This section explores the SAR for key therapeutic areas.

## **Anti-inflammatory Activity**

Glycyrrhizic acid exerts its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting high-mobility group box 1 (HMGB1) and modulating key signaling pathways like NF- $\kappa$ B, MAPK, and PI3K/Akt.[1][6] This leads to a downstream reduction in pro-inflammatory mediators including TNF- $\alpha$ , IL-6, IL-1 $\beta$ , inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][6][7]

### Key SAR Insights:

- Derivatives synthesized by modifying the C-3 and C-30 positions have shown superior antiinflammatory activity compared to the parent compound, with some exceeding the potency of standard drugs like prednisolone and indomethacin.[8]
- Both GL and its aglycone, 18βGA, inhibit NF-κB activation and PI3K (p110δ and p110γ isoforms), leading to reduced production of TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.[9]

Table 1: SAR of Glycyrrhizic Acid Derivatives for Anti-inflammatory Activity



| Compound/De rivative                   | Structural<br>Modification                    | Assay Model                                | Key Finding                                                                         | Reference |
|----------------------------------------|-----------------------------------------------|--------------------------------------------|-------------------------------------------------------------------------------------|-----------|
| Glycyrrhizic Acid<br>(GL)              | Parent<br>Compound                            | LPS-stimulated<br>RAW264.7 cells           | Inhibited production of TNF- $\alpha$ , IL-6, IL-1 $\beta$ .                        | [1]       |
| 18β-<br>Glycyrrhetinic<br>Acid (18βGA) | Aglycone of GL                                | LPS-stimulated<br>RAW 264.7<br>macrophages | Significantly reduced protein and mRNA levels of iNOS and COX-2.[9]                 | [9]       |
| Various<br>Synthesized<br>Derivatives  | Modifications at<br>C-3 and C-30<br>positions | Carrageenan-<br>induced rat paw<br>edema   | Proved superior in activity to parent GTA; some were more potent than prednisolone. | [8]       |
| Glycyrrhizic Acid<br>(GA)              | Parent<br>Compound                            | TPA-induced<br>mouse ear<br>edema          | Dose-dependently inhibited phosphorylation of p38 and ERK1/2.[10]                   | [10]      |

## **Antiviral Activity**

GL and its derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including SARS-coronavirus (SARS-CoV), HIV, herpes viruses, and hepatitis viruses. [11][12][13][14] The primary mechanisms involve inhibiting viral replication and blocking the attachment of the virus to host cells.[14][15][16] For SARS-CoV-2, GL has been shown to interfere with the Spike (S) protein's interaction with the ACE2 receptor.[4][15]

Key SAR Insights:

## Foundational & Exploratory





- Glycoside Chain Modification: The introduction of a 2-acetamido-β-d-glucopyranosylamine moiety into the glycoside chain of GL increased anti-SARS-CoV activity by approximately 10fold compared to the parent compound.[14][17]
- C-30 Carboxyl Group Modification: Conjugation of GL with amino acids at the C-30 position
  can dramatically increase anti-SARS-CoV activity (up to 70-fold), although this may also
  increase cytotoxicity, thereby affecting the selectivity index.[14][17]
- Amino Acid Conjugates: Derivatives of GL with amino acids (L-isoleucine, -leucine, -valine, and -phenylalanine) showed high activity against the A/H1N1/pdm09 influenza virus.[18]
   Dipeptide GL derivatives exhibit potent anti-HIV-1 activity with significantly lower cytotoxicity than azidothymidine.[19]

Table 2: SAR of Glycyrrhizic Acid Derivatives for Antiviral Activity



| Compoun<br>d/Derivati<br>ve | Structural<br>Modificati<br>on                           | Virus                     | EC <sub>50</sub> (μΜ)                               | CC50 (µМ)                                    | Selectivit<br>y Index<br>(SI) | Referenc<br>e |
|-----------------------------|----------------------------------------------------------|---------------------------|-----------------------------------------------------|----------------------------------------------|-------------------------------|---------------|
| Glycyrrhizi<br>n (GL)       | Parent<br>Compound                                       | SARS-CoV                  | 365                                                 | >3000                                        | >8.2                          | [11][14]      |
| Derivative<br>1             | Introduction n of N-acetylglucosamine intoglycosidechain | SARS-CoV                  | 40                                                  | >3000                                        | >75                           | [14]          |
| Amino Acid<br>Conjugates    | Amides of<br>GL with<br>two amino<br>acid<br>residues    | SARS-CoV                  | 5.5 - 28                                            | 10 - 550                                     | 2 - 20                        | [14][17]      |
| Dipeptide<br>Derivatives    | Gly-Leu or<br>Gly-Phe<br>conjugated<br>to GA             | HIV-1                     | N/A                                                 | 90-70<br>times less<br>cytotoxic<br>than AZT | 110 and 34<br>times > GA      | [19]          |
| Nicotinate<br>Derivatives   | Acylation<br>with<br>nicotinic<br>acid                   | SARS-<br>CoV-2 /<br>HIV-1 | Effective against SARS- CoV-2 with minimal toxicity | N/A                                          | N/A                           | [12][20]      |

## **Anticancer Activity**

The anticancer effects of GL and its derivatives are mediated through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[21][22][23] These compounds have been shown to inhibit tumor cell proliferation in lung, liver, breast, gastric, and cervical cancers, as well as leukemia.[22][23]



### Key SAR Insights:

- Esterification of glycyrrhetinic acid can produce potent derivatives. Glycyrrhetinic acid 3-O-isophthalate was found to be approximately 100 times more potent than the parent GA, with an IC<sub>50</sub> of 0.22 μM.[18]
- The carbohydrate moiety is crucial for activity. An 18α-monoglucuronide derivative of GL was more effective against HepG2, HeLa, and A549 cancer cell lines than the parent compound.
   [24]
- GL demonstrates a time- and dose-dependent inhibitory effect on the proliferation of gastric cancer cells by inducing G1/S-phase arrest and apoptosis.[22]

Table 3: SAR of Glycyrrhizic Acid Derivatives for Anticancer Activity



| Compound/De rivative                        | Structural<br>Modification         | Cell Line     | IC <sub>50</sub> (μM) / %<br>Inhibition                  | Reference |
|---------------------------------------------|------------------------------------|---------------|----------------------------------------------------------|-----------|
| Substance 1<br>(Ester derivative)           | Ester of<br>Glycyrrhetinic<br>Acid | HeLa          | 44.8% inhibition<br>at 100 μl/ml                         | [18]      |
| Glycyrrhetinic<br>acid 3-O-<br>isophthalate | Isophthalate<br>ester at C-3       | Not specified | 0.22                                                     | [18]      |
| 18α-<br>monoglucuronide<br>(5)              | Monoglucuronide<br>of 18α-GL       | HepG2         | 6.67                                                     | [24]      |
| 18α-<br>monoglucuronide<br>(5)              | Monoglucuronide<br>of 18α-GL       | HeLa          | 7.43                                                     | [24]      |
| 18α-<br>monoglucuronide<br>(5)              | Monoglucuronide<br>of 18α-GL       | A549          | 15.76                                                    | [24]      |
| GA<br>Monoglucosides<br>(1 and 2)           | Glucosylation at<br>C-3 or C-30    | HepG2, MCF-7  | Showed stronger<br>antiproliferative<br>activity than GL | [25]      |

## **Hepatoprotective Activity**

GL is clinically used as a hepatoprotective agent, particularly for chronic hepatitis.[16][26][27] Its mechanism involves reducing hepatic steatosis and inflammation, inhibiting hepatocyte apoptosis and necrosis, and regulating key signaling pathways.[28][29] A novel stereoisomer, Magnesium isoglycyrrhizinate (MIG), has been developed with stronger effects and fewer side effects than GL.[16]

### Key SAR Insights:

 GL can mitigate hepatocyte steatosis and inflammation by stabilizing ACE2 through the dual modulation of AMPK activation and MDM2 inhibition.[28]



- The aglycone, glycyrrhetinic acid, also possesses significant hepatoprotective effects.[26]
- The development of isomers like MIG demonstrates that stereochemistry plays a vital role in balancing efficacy and safety.[16]

# Experimental Protocols General Synthesis of Glycyrrhetinic Acid Derivatives (Amides/Esters)

- Objective: To synthesize amide or ester derivatives at the C-30 carboxyl position of glycyrrhetinic acid (GA).
- Methodology (Chloranhydride Method):
  - Activation: 18β-glycyrrhetinic acid is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, THF). An activating agent such as oxalyl chloride or thionyl chloride is added dropwise at 0°C to form the acid chloride. The reaction is stirred for 2-4 hours.
  - Coupling: The appropriate amine or alcohol (e.g., methyl/tert-butyl esters of amino acids)
    is dissolved in an anhydrous solvent with a base (e.g., triethylamine, pyridine) to neutralize
    the HCl byproduct.[18]
  - The activated GA solution is added dropwise to the amine/alcohol solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
  - Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified using column chromatography on silica gel.[30]
  - Characterization: The structure of the final compound is confirmed using spectroscopic methods such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and high-resolution mass spectrometry (HRMS). [8][18]

# In Vitro Anti-inflammatory Assay: LPS-Induced Macrophage Model



- Objective: To evaluate the ability of GL derivatives to inhibit the production of inflammatory mediators.
- Methodology:
  - Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
  - Treatment: Cells are seeded in 96-well plates. After reaching confluence, they are pretreated with various concentrations of the test compounds (GL derivatives) for 1-2 hours.
  - Stimulation: Lipopolysaccharide (LPS) is added to the wells (typically 1 μg/mL) to induce an inflammatory response, and the cells are incubated for another 24 hours.
  - Quantification of Nitric Oxide (NO): The production of NO is measured in the cell culture supernatant using the Griess reagent assay.
  - Quantification of Cytokines: The levels of TNF- $\alpha$ , IL-6, and IL-1 $\beta$  in the supernatant are quantified using commercially available ELISA kits.[9]
  - Western Blot Analysis: Cell lysates are collected to analyze the protein expression levels of iNOS, COX-2, and key signaling proteins (e.g., phosphorylated forms of NF-κB, p38, ERK) via Western blotting.[9]

# In Vitro Antiviral Assay: SARS-CoV Replication Inhibition

- Objective: To determine the 50% effective concentration (EC<sub>50</sub>) and 50% cytotoxic concentration (CC<sub>50</sub>) of GL derivatives against SARS-CoV.
- Methodology:
  - Cell Culture: Vero cells are seeded in 96-well plates and grown to confluence.
  - Cytotoxicity Assay (CC<sub>50</sub>): In parallel plates without virus, cells are incubated with serial dilutions of the test compounds for 72 hours. Cell viability is then assessed using the MTT assay to determine the CC<sub>50</sub>.[14]



- Antiviral Assay (EC<sub>50</sub>): The cell culture medium is removed, and the cells are infected with SARS-CoV at a specific multiplicity of infection (MOI).
- After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed.
   Medium containing serial dilutions of the test compounds is added.
- The plates are incubated for 48-72 hours until the cytopathic effect (CPE) is observed in the untreated virus control wells.
- The antiviral activity is quantified by scoring the CPE or by using an MTT assay to measure the viability of the virus-infected cells. The EC₅₀ is calculated as the compound concentration that inhibits viral replication by 50%.[14]
- Selectivity Index (SI): The SI is calculated as the ratio of CC<sub>50</sub> to EC<sub>50</sub>. A higher SI value indicates a more favorable safety and efficacy profile.

**Visualizations: Pathways and Workflows** 





Click to download full resolution via product page

Caption: Anti-inflammatory mechanism of Glycyrrhetinic Acid (GA).





Click to download full resolution via product page

Caption: Workflow for in vitro antiviral activity assessment.





Click to download full resolution via product page

Caption: Key modification sites on the Glycyrrhetinic Acid scaffold.

### **Conclusion and Future Outlook**

The extensive research into the structure-activity relationships of glycyrrhizic acid has established a clear foundation for the development of potent and selective therapeutic agents. Modifications, particularly at the C-30 carboxyl group and the C-3 glycosidic linkage, have proven to be highly effective strategies for enhancing anti-inflammatory, antiviral, and anticancer activities. The conjugation with amino acids and modification of the sugar moieties have yielded derivatives with significantly improved selectivity indices.

Future research should focus on optimizing these lead compounds to improve their pharmacokinetic profiles, reduce mineralocorticoid-related side effects, and enhance bioavailability. The use of nanodelivery systems and the synthesis of novel hybrid molecules incorporating GA scaffolds are promising avenues.[7][31] A continued, mechanism-based approach to structural modification, guided by the SAR data outlined in this guide, will be



crucial for translating the vast therapeutic potential of this ancient natural product into modern clinical applications.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Analysis of the network pharmacology and the structure-activity relationship of glycyrrhizic acid and glycyrrhetinic acid PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Analysis of the network pharmacology and the structure-activity relationship of glycyrrhizic acid and glycyrrhetinic acid [frontiersin.org]
- 5. A review of typical biological activities of glycyrrhetinic acid and its derivatives RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation -MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Synthesis, Antiviral, and Antibacterial Activity of the Glycyrrhizic Acid and Glycyrrhetinic Acid Derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanobioletters.com [nanobioletters.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Glycyrrhizic Acid Inhibits SARS-CoV-2 Infection by Blocking Spike Protein-Mediated Cell Attachment - PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 16. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 17. Antiviral activity of glycyrrhizic acid derivatives against SARS-coronavirus PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. espublisher.com [espublisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glycyrrhizic acid as a multifunctional drug carrier From physicochemical properties to biomedical applications: A modern insight on the ancient drug PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glycyrrhizic Acid Inhibits Proliferation of Gastric Cancer Cells by Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biological Screening of Glycyrrhiza glabra L. from Different Origins for Antidiabetic and Anticancer Activity PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Pharmacological Activities of Glycyrrhizinic Acid ("Glycyrrhizin") and Glycyrrhetinic Acid PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Glycyrrhizic Acid in the Treatment of Liver Diseases: Literature Review PMC [pmc.ncbi.nlm.nih.gov]
- 27. bmjopen.bmj.com [bmjopen.bmj.com]
- 28. Glycyrrhizic acid mitigates hepatocyte steatosis and inflammation through ACE2 stabilization via dual modulation of AMPK activation and MDM2 inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. ycmou.ac.in [ycmou.ac.in]
- 31. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Structure-Activity Relationship (SAR) Studies of Glycyrrhizic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675302#structure-activity-relationship-sar-studies-of-glycyrrhizic-acid]

### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com